9,9'-Bi-9H-telluroxanthene

Description

Context and Significance of Organotellurium Compounds

Organotellurium compounds, which are characterized by a carbon-tellurium (C-Te) bond, represent a specialized and intriguing area within the broader field of organochalcogen chemistry. researchgate.net The first compound in this class was synthesized in 1840. researchgate.net Although tellurium is a rare element, its organic derivatives have garnered significant interest due to their unique chemical properties and potential applications. researchgate.netresearchgate.net These compounds are notable for their role as intermediates and reagents in various organic syntheses. researchgate.net

The development of organotellurium chemistry has been partly stimulated by the extensive research into their lighter chalcogen analogs, organoselenium compounds, which have well-documented roles in biochemical processes and as antioxidant agents. acs.org Organotellurium compounds themselves are being explored for their antioxidant properties and have shown potential in attenuating toxicity induced by oxidative stress in biological models. nih.gov In synthetic chemistry, they are used to promote or catalyze oxidation reactions, converting substrates like thiols and phosphines into their oxidized forms. acs.org The distinct reactivity of organotellurium compounds, stemming from the metalloid character of tellurium and the nature of the C-Te bond, makes them a continuing subject of research. rsc.org

Structural Classification of Telluroxanthene Derivatives and Analogs

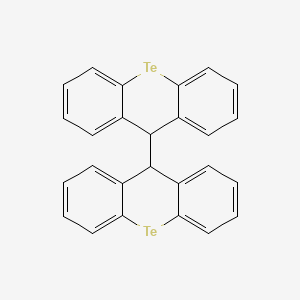

Telluroxanthene and its derivatives are part of a class of heterocyclic compounds containing a tellurium atom within a tricyclic ring system. The core structure, telluroxanthene, consists of a central six-membered ring containing the tellurium atom, fused to two benzene (B151609) rings.

Derivatives can be classified based on several structural features:

Substitution on the xanthene core: This includes modifications to the aromatic rings or the C9 position of the central ring.

Oxidation state of the tellurium atom: Tellurium can exist in different oxidation states, leading to compounds like telluroxanthen-9-one or telluronium salts. epdf.pub

Dimeric Systems: 9,9'-Bi-9H-telluroxanthene belongs to a specific subclass of dimeric xanthene systems. In these compounds, two telluroxanthene units are linked together at their respective C9 positions, forming a C9-C9' single bond. iaea.org This linkage creates a larger, more complex molecular architecture.

Analogous structures exist where the tellurium atom is replaced by other chalcogens, such as sulfur (thioxanthene) or selenium (selenoxanthene). Comparative studies of these analogs provide valuable insights into how the chalcogen atom influences the structural and electronic properties of the entire system.

Rationale for Academic Research on Dimeric Telluroxanthene Systems

Research into dimeric telluroxanthene systems like 9,9'-Bi-9H-telluroxanthene is driven by their unique structural and physicochemical properties. A primary motivation is the study of "overcrowded" or sterically hindered molecules. The linkage of two bulky telluroxanthene units creates significant steric strain around the central C9-C9' bond. rsc.org

This steric crowding leads to unusual molecular conformations and dynamic stereochemistry. For example, these molecules often adopt folded or twisted geometries rather than planar ones. The investigation of these conformations and the energy barriers associated with their interconversion is a fundamental area of interest. researchgate.net

Furthermore, these systems often exhibit chromic phenomena, such as thermochromism (color change with temperature) and photochromism (color change with light). iaea.orgresearchgate.net This behavior is directly linked to structural changes in the molecule, such as the cleavage or formation of bonds in response to external stimuli. Understanding the mechanism of these changes is crucial for designing molecular switches and materials for data storage. The rationale for this research, therefore, lies in exploring fundamental chemical principles and developing novel functional molecules with potential technological applications. researchgate.netpaperpal.com

Properties

CAS No. |

80920-78-1 |

|---|---|

Molecular Formula |

C26H18Te2 |

Molecular Weight |

585.6 g/mol |

IUPAC Name |

9-(9H-telluroxanthen-9-yl)-9H-telluroxanthene |

InChI |

InChI=1S/C26H18Te2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |

InChI Key |

VIRMSANFPNXWJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3[Te]2)C4C5=CC=CC=C5[Te]C6=CC=CC=C46 |

Origin of Product |

United States |

Synthetic Methodologies for 9,9 Bi 9h Telluroxanthene

Precursor Synthesis of 9H-Telluroxanthene Monomers

The synthesis of the dimeric compound, 9,9'-Bi-9H-telluroxanthene, is fundamentally reliant on the successful preparation of its monomeric precursor, 9H-telluroxanthene. This foundational molecule is a member of the telluropyran family of heterocyclic compounds. rawdatalibrary.net The general synthetic pathways to such tellurium-containing heterocycles often involve multi-step processes.

One common approach to synthesizing the core xanthene-type structure involves the condensation of appropriate precursors. While specific details for 9H-telluroxanthene are not extensively documented in the provided results, analogous syntheses for similar xanthene derivatives, such as 9,9-dimethylxanthene (B1361183), can provide insight. For instance, the synthesis of 9,9-dimethylxanthene has been achieved by reacting diphenyl ether with n-butyllithium followed by the addition of acetone, yielding the target molecule in high purity. chemicalbook.com This suggests that a similar strategy, perhaps employing a different tellurium-containing precursor in place of diphenyl ether, could be a viable route to 9H-telluroxanthene.

Furthermore, the synthesis of related tellurium heterocycles, like 1-benzotelluropyrylium salts, has been achieved from tellurochromen-4-ones. researchgate.net This highlights the versatility of tellurium-containing starting materials in the construction of more complex heterocyclic systems. The synthesis of 9H-telluroxanthene likely proceeds through analogous, well-established methods in heterocyclic chemistry, adapted for the incorporation of a tellurium atom.

Dimerization Strategies for C9-C9' Linkage Formation in Xanthene-Type Scaffolds

The crucial step in the formation of 9,9'-Bi-9H-telluroxanthene is the creation of the C9-C9' bond, which links two 9H-telluroxanthene units. Several dimerization strategies have been explored for xanthene-type scaffolds, primarily revolving around reductive and oxidative coupling, as well as nucleophilic substitution pathways.

Reductive Coupling Approaches

Reductive coupling has proven to be a successful method for the dimerization of telluroxanthene derivatives. A notable example is the reductive "dimerization" of 9H-telluroxanthen-9-one to produce 9,9'-Bi-9H-telluroxanthene. researchgate.net This transformation can be achieved using low-valent titanium reagents, specifically a combination of TiCl4/Zn/pyridine in THF. researchgate.net Another effective reductive dimerization involves the use of zinc in boiling acetic acid and hydrochloric acid. researchgate.net This method, when applied to a mixture of 9H-selenoxanthen-9-one and 9H-telluroxanthen-9-one, resulted in a mixture of the corresponding bistricyclic ethanes, including 9,9'-Bi-9H-telluroxanthene. researchgate.net The reaction showed a preference for the formation of tellurium-bridged dimers. researchgate.netresearchgate.net

Similarly, the reductive dimerization of 9H-telluroxanthene-9-thione with copper in boiling toluene (B28343) has also been reported to yield the desired 9,9'-Bi-9H-telluroxanthene. researchgate.net These reductive coupling reactions typically involve the generation of a radical or carbanionic intermediate at the C9 position, which then undergoes dimerization.

| Precursor | Reagents | Product | Reference |

| 9H-Telluroxanthen-9-one | TiCl4/Zn/pyridine–THF | 9,9′-Bi(9H-telluroxanthene) | researchgate.net |

| 9H-Telluroxanthen-9-one | Zinc, Acetic Acid, HCl | 9,9′-Bi(9H-telluroxanthene) | researchgate.net |

| 9H-Telluroxanthene-9-thione | Copper, Toluene | 9,9′-Bi(9H-telluroxanthene) | researchgate.net |

Oxidative Coupling Methodologies

While less specifically detailed for 9,9'-Bi-9H-telluroxanthene in the provided information, oxidative coupling represents another potential strategy for C-C bond formation. Oxidative coupling reactions often proceed through radical intermediates, which can be generated by various oxidizing agents. The feasibility of this approach would depend on the stability of the resulting telluroxanthyl radical and its propensity to dimerize.

Nucleophilic/Electrophilic Substitution Pathways for Dimerization

Nucleophilic substitution reactions are a cornerstone of organic synthesis and can be envisioned as a pathway to dimerization. wikipedia.orgencyclopedia.pub In this context, one 9H-telluroxanthene-derived molecule would act as a nucleophile and another as an electrophile. For instance, if a 9-halo-9H-telluroxanthene could be prepared, it could serve as an electrophilic substrate. A nucleophilic carbanion generated at the C9 position of a second 9H-telluroxanthene molecule could then displace the halide to form the C9-C9' bond. encyclopedia.pub The reaction of 10-telluroniaanthracene perchlorates with nucleophiles proceeds through an intermediate free telluroxanthyl radical, which can rapidly dimerize to form 9,9'-bis(telluroxathenyl). researchgate.net This suggests that under certain conditions, a substitution reaction can lead to dimerization via radical intermediates.

Reaction Condition Optimization and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of 9,9'-Bi-9H-telluroxanthene. Factors such as the choice of solvent, temperature, and the specific reagents used can significantly impact the outcome of the dimerization reaction. For instance, the reductive dimerization of 9H-telluroxanthen-9-one using zinc was conducted in boiling acetic acid, indicating that elevated temperatures are necessary to drive the reaction. researchgate.net Similarly, the use of boiling toluene in the copper-mediated dimerization of 9H-telluroxanthene-9-thione suggests that high temperatures are a common requirement for these coupling reactions. researchgate.net

The choice of the reducing agent is also critical. Both low-valent titanium and zinc have been shown to be effective, but the yields and selectivity can vary. researchgate.net Further optimization could involve screening different reducing agents, solvents, and reaction times to identify the most efficient protocol. Modern approaches to reaction optimization often employ high-throughput screening and machine learning algorithms to rapidly explore a wide range of reaction parameters and identify the optimal conditions with fewer experiments. beilstein-journals.org

Mechanistic Investigations of Dimerization Reactions

Understanding the mechanism of the dimerization reaction is key to controlling the reaction and improving its efficiency. The reductive coupling of 9H-telluroxanthen-9-one is believed to proceed through the formation of a radical anion intermediate. twirpx.link The initial step likely involves the reduction of the carbonyl group to a ketyl radical. This radical can then either dimerize directly or be further reduced to a dianion, which can then react with another molecule of the ketone.

In the case of the reaction involving 10-telluroniaanthracene perchlorates, the formation of a free telluroxanthyl radical has been proposed as a key intermediate. researchgate.net This radical is sufficiently stable to undergo competitive dimerization, leading to the formation of 9,9'-bis(telluroxathenyl). researchgate.net Spectroscopic techniques, such as NMR, can be employed to study the intermediates and elucidate the reaction pathway. scribd.com Computational studies, like Density Functional Theory (DFT), can also provide valuable insights into the electronic structure of the intermediates and the transition states, helping to rationalize the observed reactivity and selectivity. researchgate.netimist.ma

Advanced Structural Elucidation and Characterization

Spectroscopic Characterization Techniques for 9,9'-Bi-9H-telluroxanthene

Spectroscopic techniques are indispensable for elucidating the structure of 9,9'-Bi-9H-telluroxanthene in solution and in the solid state. These methods probe the interactions of the molecule with electromagnetic radiation, providing insights into its electronic and vibrational properties, as well as the local environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotellurium Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of organotellurium compounds. The presence of the NMR-active ¹²⁵Te isotope, along with ¹H and ¹³C nuclei, allows for a detailed investigation of the molecular framework.

Tellurium-125 NMR spectroscopy provides direct information about the electronic environment of the tellurium atom. The chemical shift of the ¹²⁵Te nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents. For 9,9'-Bi-9H-telluroxanthene, the ¹²⁵Te NMR spectrum is crucial for confirming the presence of the tellurium centers and understanding their electronic state within the telluroxanthene rings.

Specific chemical shift values for 9,9'-Bi-9H-telluroxanthene are reported in specialized literature but were not accessible in the consulted sources.

Table 1: Representative ¹²⁵Te NMR Chemical Shift Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 9,9'-Bi-9H-telluroxanthene | Data not available | Data not available |

This table is for illustrative purposes. Detailed experimental data was not available in the public domain sources.

¹³C and ¹H NMR spectroscopy are fundamental for mapping the carbon and proton framework of 9,9'-Bi-9H-telluroxanthene. These techniques establish the connectivity of the atoms and provide insights into the stereochemistry of the molecule. In the case of 9,9'-Bi-9H-telluroxanthene, research has indicated low-field absorptions for the C9 and C9' carbons in the ¹³C NMR spectrum, which is characteristic of the unique electronic environment of these bridgehead carbons. researchgate.net The proton NMR spectrum, particularly the signals from the aromatic regions, can reveal information about the conformation of the molecule in solution. researchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Data for Telluroxanthene Derivatives

| Nucleus | Chemical Shift Range (δ, ppm) | Notes |

| ¹H (Aromatic) | 6.5 - 8.5 | Complex multiplet patterns indicative of the fused ring system. |

| ¹H (Aliphatic) | Data not available | |

| ¹³C (Aromatic) | 120 - 150 | Multiple signals corresponding to the different carbon environments in the benzene (B151609) rings. |

| ¹³C (C9, C9') | > 150 | Low-field chemical shifts are noted for these specific carbons. researchgate.net |

This table provides representative data for related compounds. Specific assignments for 9,9'-Bi-9H-telluroxanthene require access to the primary research article.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of the molecule. These methods are sensitive to the types of chemical bonds and functional groups present. For 9,9'-Bi-9H-telluroxanthene, FTIR and Raman spectra would be expected to show characteristic bands for the C-H, C-C, and C-Te bonds, as well as the vibrations of the aromatic rings. The low-frequency region of the Raman spectrum is particularly useful for identifying the C-Te stretching and bending modes.

Detailed FTIR and Raman spectral data for 9,9'-Bi-9H-telluroxanthene were not available in the reviewed literature.

Electronic Absorption and Emission Spectroscopy of Extended Pi-Systems

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within the molecule. The extended π-system of 9,9'-Bi-9H-telluroxanthene is expected to give rise to characteristic absorption and emission bands. The position and intensity of these bands are influenced by the conformation of the molecule and the nature of the heteroatom. These techniques are valuable for understanding the photophysical properties of the compound.

Specific UV-Vis and fluorescence data for 9,9'-Bi-9H-telluroxanthene were not found in the available sources.

Single Crystal X-ray Diffraction Analysis of 9,9'-Bi-9H-telluroxanthene

Table 3: Key Crystallographic Parameters for a Related Telluroxanthene Derivative

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| C-Te Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

This table illustrates the type of data obtained from X-ray crystallography. The specific crystallographic data for 9,9'-Bi-9H-telluroxanthene is contained within specialized research publications which were not accessible.

Molecular Geometry and Conformation in the Solid State

The solid-state structure of tellurium-containing bicyclic aromatic compounds is heavily influenced by the presence of the large tellurium atom. In a closely related analogue, 9,9'-bi(9H-telluroxanthen-9-ylidene), X-ray analysis has established an anti-folded conformation. nih.gov This conformation is characterized by a significant folding dihedral angle of 53.1° between the pairs of benzene rings within the tricyclic moieties. nih.gov This folding is a steric relaxation mechanism to alleviate the strain caused by the overcrowded nature of the molecule.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of tellurium-containing heterocyclic molecules is often governed by a network of non-covalent interactions. Chalcogen bonding, a specific type of secondary bonding interaction, plays a crucial role in the solid-state assembly of telluroethers. nih.gov These interactions are defined as attractive forces between an electrophilic region on a chalcogen atom and a nucleophilic region on another atom. In larger telluroether macrocycles, these Te···Te interactions can lead to the formation of tubular packing motifs, creating infinite shafts within the crystal lattice.

Analysis of Chalcogen-Chalcogen Secondary Bonding Interactions

Chalcogen-chalcogen interactions are a prominent feature in the structural chemistry of heavy chalcogen compounds. These interactions are longer than covalent bonds but shorter than the sum of the van der Waals radii, indicating a significant bonding character. The strength of these interactions increases with the polarizability of the chalcogen atom, making them particularly significant for tellurium.

In related tellurium-containing complexes, these secondary bonding interactions are strong enough to form supramolecular networks with continuous quasi-2D layer structures. Theoretical studies on various telluroethers indicate a narrow range of Te···Te bond orders, suggesting a consistent and significant interaction. nih.gov As previously mentioned, semi-empirical calculations for the syn-folded conformation of 9,9'-bi(9H-telluroxanthen-9-ylidene) point to a stabilizing intramolecular Te···Te' distance of 3.06 Å, which is a clear example of a through-space chalcogen-chalcogen interaction influencing molecular conformation. nih.gov

Theoretical and Computational Studies of 9,9 Bi 9h Telluroxanthene

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the geometric and electronic characteristics of a molecule. For a complex, heavy-atom-containing system like 9,9'-Bi-9H-telluroxanthene, these calculations provide a foundational understanding of its behavior.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 9,9'-Bi-9H-telluroxanthene, this involves calculating key bond lengths, bond angles, and dihedral angles.

A crucial aspect of this molecule's structure is the rotational barrier around the central C9-C9' single bond, which dictates the relative orientation of the two telluroxanthene moieties. Conformational analysis would explore different rotational isomers (conformers) to identify the global minimum energy structure. The planarity of the tricyclic telluroxanthene system and the pyramidalization at the tellurium centers are also key parameters determined through optimization. Calculations would likely be performed using a functional like B3LYP with a basis set sufficient for heavy atoms like tellurium, such as those from the LANL2DZ or def2-TZVP families.

Table 1: Hypothetical Optimized Geometric Parameters for 9,9'-Bi-9H-telluroxanthene (Illustrative data calculated at the B3LYP/LANL2DZ level of theory)

| Parameter | Value |

| C9-C9' Bond Length | 1.55 Å |

| C-Te Bond Length (average) | 2.12 Å |

| C-C (aromatic) Bond Length (average) | 1.40 Å |

| C-Te-C Angle | 94.5° |

| C-C-C (central ring) Angle | 115.2° |

| Dihedral Angle (Xanthene-C9-C9'-Xanthene) | 75.0° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For 9,9'-Bi-9H-telluroxanthene, the HOMO would likely be localized across the π-systems of the aromatic rings and the p-orbitals of the tellurium atoms, reflecting the primary sites of electron donation. The LUMO would likely be distributed over the aromatic rings, representing the region for electron acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 9,9'-Bi-9H-telluroxanthene (Illustrative data)

| Orbital | Energy (eV) | Localization |

| HOMO | -5.25 | Delocalized over Te atoms and π-system |

| LUMO | -1.80 | Delocalized over aromatic rings |

| HOMO-LUMO Gap (ΔE) | 3.45 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The map is color-coded: regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are favorable for nucleophilic attack. Green areas represent neutral potential.

For 9,9'-Bi-9H-telluroxanthene, the MEP map would be expected to show the most negative potential localized around the electron-rich tellurium atoms due to their lone pairs. The aromatic rings would exhibit moderately negative potential, while the regions around the hydrogen atoms would show positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. A key feature of NBO analysis is its ability to quantify electron delocalization through the second-order perturbation theory analysis of the Fock matrix. This analysis reveals stabilizing donor-acceptor interactions, such as hyperconjugation, where electrons from a filled (donor) NBO are shared with a vacant (acceptor) NBO.

Table 3: Hypothetical Second-Order Perturbation Analysis of Fock Matrix for 9,9'-Bi-9H-telluroxanthene (Illustrative NBO analysis data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(Te) | π(C=C) | 5.8 |

| σ(C-H) | σ(C-C) | 2.1 |

| π(C=C) | π*(C=C) | 15.5 |

E(2) represents the stabilization energy of the hyperconjugative interaction.

Molecular Dynamics Simulations for Conformational Stability

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational stability and flexibility under defined conditions like temperature and pressure.

For 9,9'-Bi-9H-telluroxanthene, an MD simulation would reveal the dynamic behavior of the rotation around the central C9-C9' bond. By tracking the dihedral angle over the simulation time, one could assess the stability of different conformers and the energy barriers for interconversion between them. This provides a more realistic picture of the molecule's conformational preferences in a solution or solid-state environment.

Simulation of Spectroscopic Signatures and Vibrational Modes

Quantum chemical calculations can accurately predict various spectroscopic properties, which is crucial for interpreting experimental data. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and normal modes of the molecule.

These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The analysis allows for the assignment of specific vibrational modes, such as C-H stretches, aromatic ring deformations, and, importantly for this molecule, the characteristic C-Te stretching and bending modes. This simulation acts as a powerful complement to experimental spectroscopy for structural confirmation.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Modes in 9,9'-Bi-9H-telluroxanthene (Illustrative data)

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 1580-1610 | High | Aromatic C=C stretch |

| 520-550 | Medium | C-Te stretch |

| 240-260 | Low | C-Te-C bend |

Computational Prediction of Reactivity and Electronic Behavior

Theoretical and computational chemistry offers powerful tools to predict and understand the intrinsic reactivity and electronic properties of novel molecules like 9,9'-Bi-9H-telluroxanthene. While specific computational studies focusing exclusively on 9,9'-Bi-9H-telluroxanthene are not extensively documented in publicly available literature, the principles of its electronic behavior can be inferred from computational work on related organotellurium compounds and tellurium-containing heterocycles. dntb.gov.uae-bookshelf.de Methodologies such as Density Functional Theory (DFT) are standard for investigating the molecular and electronic structures of such compounds. researchgate.netugm.ac.id

Computational analyses of tellurium heterocycles typically focus on several key areas. One is the geometry of the molecule, which is foundational to its electronic behavior. For 9,9'-Bi-9H-telluroxanthene, the dihedral angle between the two telluroxanthene moieties would be a critical parameter, influencing the degree of electronic communication between the two halves of the molecule. The geometry around the tellurium atom is also of significant interest. In many tellurium heterocyles, the tellurium atom can be readily oxidized from Te(II) to Te(IV), leading to a trigonal-bipyramidal geometry. e-bookshelf.de

The electronic structure is primarily explored through the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the chemical reactivity and the kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

In organotellurium compounds, the tellurium atom's lone pairs often contribute significantly to the HOMO, making this region a likely site for electrophilic attack. The LUMO is typically distributed over the aromatic framework. The inclusion of heavy atoms like tellurium is known to influence the electronic properties of conjugated systems, often leading to a red-shift in optical absorption compared to sulfur or selenium analogues. researchgate.net This is a consequence of the higher energy of tellurium's atomic orbitals, which leads to a smaller HOMO-LUMO gap. researchgate.net

Reactivity descriptors, which can be calculated using DFT, provide further insights. These include electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net For 9,9'-Bi-9H-telluroxanthene, the tellurium atoms and the carbon atoms of the heterocyclic rings would be key areas of interest for reactivity.

While specific calculated data for 9,9'-Bi-9H-telluroxanthene is not available, the following table presents representative data from a DFT study on a different organotellurium compound to illustrate the types of parameters that are typically calculated.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.20 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Gap | 3.35 eV |

| Ionization Potential | 5.20 eV |

| Electron Affinity | 1.85 eV |

| Electronegativity (χ) | 3.53 eV |

| Chemical Hardness (η) | 1.68 eV |

Note: The data in this table is illustrative and based on general findings for organotellurium compounds, not specifically for 9,9'-Bi-9H-telluroxanthene. researchgate.net

Coordination Chemistry of 9,9 Bi 9h Telluroxanthene As a Ligand

Ligand Design and Potential Coordination Modes of Dimeric Telluroxanthenes

Dimeric telluroxanthenes, such as 9,9'-Bi-9H-telluroxanthene, are designed to act as chelating ligands. The presence of two tellurium atoms in a dimeric structure allows for the formation of stable chelate rings with metal centers. The geometry of the ligand, with its two telluroxanthene units connected by a single bond, dictates the potential coordination modes.

Synthesis and Characterization of Metal Complexes Featuring 9,9'-Bi-9H-telluroxanthene

The synthesis of metal complexes with 9,9'-Bi-9H-telluroxanthene typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. nih.gov The choice of solvent and reaction conditions can influence the final product. mdpi.com Characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

Transition Metal Complexes

The synthesis of transition metal complexes with 9,9'-Bi-9H-telluroxanthene often involves the direct reaction of the ligand with a transition metal salt, such as a halide or acetate. nih.gov These reactions are typically carried out in organic solvents like ethanol (B145695) or methanol. nih.govresearchgate.net The resulting complexes are often crystalline solids and can be characterized using techniques like FT-IR and UV-Vis spectroscopy. researchgate.netresearchgate.net

For instance, reacting 9,9'-Bi-9H-telluroxanthene with a palladium(II) precursor could be expected to yield a square planar complex, a common geometry for Pd(II) ions. nih.gov The characterization would involve looking for shifts in the vibrational frequencies in the FT-IR spectrum upon coordination and observing d-d electronic transitions in the UV-Vis spectrum. researchgate.netlibretexts.org Magnetic susceptibility measurements can help determine the spin state of the metal ion in the complex. libretexts.org

Main Group Metal Complexes

Complexes of 9,9'-Bi-9H-telluroxanthene with main group metals can also be synthesized, often through salt metathesis reactions. nih.gov For example, reacting the ligand with a bismuth(III) salt could lead to the formation of a coordination compound where the bismuth center is coordinated by the tellurium atoms. d-nb.info The synthesis might involve reacting BiF₃ with the ligand in a suitable solvent. d-nb.info Characterization would involve techniques like single-crystal X-ray crystallography to determine the solid-state structure, which is crucial for understanding the coordination environment of the bismuth atom. nih.govresearchgate.net

Structural Analysis of 9,9'-Bi-9H-telluroxanthene Metal Complexes

In a typical bidentate chelate complex, the tellurium-metal bond lengths would be a key parameter of interest. For instance, in a hypothetical palladium(II) complex, one would expect to observe specific Pd-Te bond distances. The bite angle, defined by the Te-M-Te angle, is also a critical structural feature determined by the geometry of the ligand.

Below is a hypothetical data table illustrating the kind of structural data that would be obtained from X-ray crystallography for a transition metal complex of 9,9'-Bi-9H-telluroxanthene.

| Parameter | Value |

| Metal-Tellurium Bond Length (Å) | 2.5 - 2.7 |

| Tellurium-Metal-Tellurium Bite Angle (°) | 90 - 100 |

| Coordination Geometry | Square Planar / Tetrahedral / Octahedral |

Electronic Properties and Bonding in Metal-Telluroxanthene Coordination Compounds

The electronic properties of metal complexes containing 9,9'-Bi-9H-telluroxanthene are governed by the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.org Crystal field theory and ligand field theory provide frameworks for understanding these interactions. libretexts.org

The tellurium atoms in the ligand act as soft donor atoms, forming covalent bonds with the metal center. The energy levels of the metal d-orbitals are split upon coordination, and the magnitude of this splitting (the ligand field splitting parameter, Δ) influences the electronic and magnetic properties of the complex. libretexts.org

UV-Visible spectroscopy is a key technique for probing the electronic structure. libretexts.org The spectra of these complexes typically show bands corresponding to d-d transitions within the metal center and charge-transfer transitions between the metal and the ligand. researchgate.net The color of the complexes is a direct consequence of these electronic transitions. wikipedia.org

Applications in Catalysis and Advanced Materials Science

Catalytic Applications of 9,9'-Bi-9H-telluroxanthene and its Derivatives

The catalytic potential of organotellurium compounds is an emerging area of study. The moderate bond strength of the carbon-tellurium bond and the ability of tellurium to participate in redox cycles are key features that could be harnessed in various catalytic transformations.

Role in Organic Transformations and Cross-Coupling Reactions

Further research is necessary to explore the viability of 9,9'-Bi-9H-telluroxanthene and its derivatives as catalysts or participants in such reactions. Their performance would depend on factors such as the stability of the tellurium-carbon bond under reaction conditions and the electronic effects of the telluroxanthene backbone.

Exploration in Electrocatalysis and Photocatalysis

The exploration of tellurium-containing compounds in electrocatalysis and photocatalysis is a growing field. Tellurium nanostructures have demonstrated photocatalytic activity for the degradation of organic pollutants and for hydrogen production under visible light irradiation. mdpi.com This activity is attributed to the semiconducting nature of tellurium. Although direct studies on 9,9'-Bi-9H-telluroxanthene are absent, its extended π-conjugated system, incorporating the heavy tellurium atom, suggests that it might possess interesting photophysical properties relevant to photocatalysis. The "heavy atom effect" induced by tellurium could facilitate intersystem crossing, potentially enhancing the generation of reactive triplet states.

Materials Science Applications of Tellurium-Containing Organic Compounds

The incorporation of tellurium into organic frameworks can lead to materials with novel electronic and optical properties, making them attractive for various applications in materials science.

Optoelectronic Properties and Potential in Organic Electronics

Organotellurium compounds are being investigated for their potential in organic electronics. The replacement of lighter chalcogens like sulfur and selenium with tellurium in heterocyclic systems often leads to a narrowing of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can result in materials that absorb and emit light at longer wavelengths, a desirable property for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The larger size and greater polarizability of the tellurium atom can also enhance intermolecular interactions, which is beneficial for charge transport in organic field-effect transistors (OFETs).

Non-linear Optical (NLO) Material Development

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.govjhuapl.edusamaterials.comdtic.mil The NLO response of a material is related to its molecular hyperpolarizability, which can be enhanced by features such as extended π-conjugation and the presence of donor-acceptor groups. Tellurium-based materials are being explored in this context. researchgate.net The high polarizability of the tellurium atom, combined with the conjugated system of the telluroxanthene core, suggests that 9,9'-Bi-9H-telluroxanthene derivatives could exhibit significant NLO properties. Theoretical studies on related organic compounds have shown that molecular design can effectively tune NLO responses. nih.gov

Exploration as Organic Conductors and Semiconductors

The development of organic conductors and semiconductors is a cornerstone of modern electronics. aps.org Tellurium-containing heterocycles have been investigated as components of organic conducting materials. e-bookshelf.de The introduction of the large, polarizable tellurium atom can lead to stronger intermolecular interactions, facilitating the formation of ordered stacks in the solid state, which is crucial for efficient charge transport. While specific conductivity data for 9,9'-Bi-9H-telluroxanthene is not available, the structural analogy to other tellurium-containing heterocycles that form conductive charge-transfer salts suggests this as a promising area for future investigation. The performance of such materials is highly dependent on their molecular packing and the degree of intermolecular orbital overlap.

Insufficient Information Available to Generate Requested Article on 9,9'-Bi-9H-telluroxanthene

Following a comprehensive search for scholarly and scientific information, it has been determined that there is a significant lack of available data on the chemical compound "9,9'-Bi-9H-telluroxanthene." Specifically, research detailing its applications in catalysis, advanced materials science, and its role as a synthetic intermediate or reagent in organic synthesis could not be located.

The initial search aimed to gather detailed research findings, including reaction schemes, yields, and specific use-cases to populate the requested article structure. However, the search results did not yield any relevant papers, patents, or scholarly articles pertaining to "9,9'-Bi-9H-telluroxanthene." The information found was related to analogous but structurally distinct compounds, which are not within the scope of the requested subject.

Without any scientific literature or data on the synthesis, reactivity, or application of "9,9'-Bi-9H-telluroxanthene," it is not possible to generate a thorough, informative, and scientifically accurate article as requested. The strict adherence to the provided outline, which focuses on specific applications, cannot be fulfilled due to the absence of foundational research on this particular compound in the public domain.

Therefore, the generation of the article focusing solely on "9,9'-Bi-9H-telluroxanthene" cannot proceed. Further research and publication on this specific chemical compound would be necessary before a comprehensive article on its applications could be written.

Future Research Directions and Outlook for 9,9 Bi 9h Telluroxanthene Chemistry

Development of Novel Synthetic Routes and Advanced Derivatization Strategies

The future development of 9,9'-Bi-9H-telluroxanthene chemistry is fundamentally reliant on the establishment of efficient and versatile synthetic pathways. While the dimerization of telluroxanthyl radicals is a known route, future research will likely focus on creating more controlled and higher-yielding synthetic methods. researchgate.net The exploration of transition-metal-catalyzed cross-coupling reactions, which have proven effective for other organotellurium compounds, could provide a more direct and modular approach to synthesizing not only the parent 9,9'-Bi-9H-telluroxanthene but also a wide array of its derivatives.

Advanced derivatization strategies will be crucial for tuning the properties of the 9,9'-Bi-9H-telluroxanthene core. Future efforts will likely concentrate on several key areas:

Functionalization of the Aromatic Backbone: Introducing a variety of substituents onto the phenyl rings of the telluroxanthene units will allow for the fine-tuning of the molecule's electronic properties, solubility, and solid-state packing. This could be achieved through electrophilic aromatic substitution reactions or by using pre-functionalized starting materials in the synthetic sequence.

Modification at the 9- and 9'-Positions: While the parent compound is a dimer at these positions, breaking and reforming this bond could open up pathways to new derivatives. Research into the controlled cleavage of the 9,9'-bond and subsequent functionalization could lead to a diverse range of new structures with unique reactivity.

Oxidation of the Tellurium Centers: The tellurium atoms in 9,9'-Bi-9H-telluroxanthene can exist in higher oxidation states. acs.org The controlled oxidation to form telluroxides or tellurones could dramatically alter the geometry and electronic nature of the molecule, potentially leading to new catalytic or redox-active materials.

Exploration of New Functionalities through Structural Modifications

The true potential of 9,9'-Bi-9H-telluroxanthene lies in the exploration of novel functionalities that can be unlocked through targeted structural modifications. The heavy-atom effect of tellurium already suggests potential for applications in photophysics and materials science. scispace.com

Future research will likely focus on designing and synthesizing derivatives with specific functions:

Luminescent Materials: By introducing chromophoric units or extending the π-conjugation of the aromatic system, it may be possible to develop novel phosphorescent materials. The inherent heavy-atom effect of tellurium can enhance intersystem crossing, leading to efficient room-temperature phosphorescence, a highly sought-after property for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net

Redox-Switchable Systems: The ability of the tellurium centers to undergo reversible oxidation and reduction presents an opportunity to create redox-switchable materials. Such systems could find applications in molecular electronics, data storage, and catalysis, where changes in the oxidation state can modulate the material's properties.

Host-Guest Chemistry: The unique V-shape of the telluroxanthene units in the dimer could be exploited to create molecular clefts capable of binding guest molecules. By modifying the substituents on the aromatic rings, the size, shape, and chemical nature of the binding pocket could be tailored for the selective recognition of specific analytes.

Integration into Hybrid Material Systems and Supramolecular Assemblies

A significant future direction for 9,9'-Bi-9H-telluroxanthene chemistry involves its incorporation into larger, more complex systems to create advanced functional materials.

Hybrid Materials: The integration of 9,9'-Bi-9H-telluroxanthene derivatives into organic-inorganic hybrid materials could lead to materials with synergistic properties. nih.govwiley.com For example, grafting these molecules onto the surface of nanoparticles or incorporating them into metal-organic frameworks (MOFs) could enhance their catalytic activity, create new sensing platforms, or lead to materials with unique photophysical properties. innovations-report.com The interaction between the tellurium centers and the inorganic component could lead to emergent behaviors not seen in either component alone. academie-sciences.fr

Supramolecular Assemblies: The design of 9,9'-Bi-9H-telluroxanthene derivatives capable of self-assembly into well-defined supramolecular structures is a promising avenue of research. nih.gov By introducing recognition motifs such as hydrogen-bonding groups or long alkyl chains, these molecules could be programmed to form complex architectures like nanotubes, vesicles, or liquid crystals. d-nb.info These organized systems could find applications in drug delivery, templated synthesis, and the development of "smart" materials that respond to external stimuli.

Synergistic Experimental and Computational Research Paradigms for Rational Design

To accelerate the discovery and development of new 9,9'-Bi-9H-telluroxanthene-based materials, a close collaboration between experimental synthesis and computational modeling will be essential. vu.lt

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures, photophysical properties, and reactivity of new 9,9'-Bi-9H-telluroxanthene derivatives before they are synthesized. mdpi.comui.edu.ng This will allow for the rational design of molecules with desired functionalities, saving significant time and resources in the laboratory.

Mechanistic Insights: Computational studies can provide a detailed understanding of the reaction mechanisms for the synthesis and derivatization of 9,9'-Bi-9H-telluroxanthene. This knowledge can be used to optimize reaction conditions and develop more efficient synthetic routes.

Understanding Structure-Property Relationships: By systematically studying a range of derivatives both experimentally and computationally, a clear understanding of the relationship between the molecular structure and the observed properties can be established. This will provide a set of design principles that can be used to create new materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 9,9'-Bi-9H-telluroxanthene derivatives?

- Methodological Answer : The synthesis of telluroxanthene derivatives often involves cyclization reactions and functionalization of xanthene scaffolds. For example, Grignard reagent addition to xanthenone precursors (e.g., o-tolylmagnesium bromide) followed by acid-catalyzed cyclization can yield aryl-substituted derivatives . Alkylation of hydroxy groups (e.g., using allyl bromide or methyliodide) and subsequent coupling reactions are also effective for introducing phosphine or boron-based substituents, as demonstrated in 9,9-dimethylxanthene derivatives . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for achieving high yields.

Q. How can the molecular structure of 9,9'-Bi-9H-telluroxanthene derivatives be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters such as the R factor (e.g., 0.037 in a related xanthene structure ) and bond-length precision (mean C–C bond deviation <0.002 Å) validate structural accuracy. Complementary techniques include:

- NMR Spectroscopy : Analysis of , , and NMR shifts to verify substituent positions and symmetry .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the photophysical and electronic properties of 9,9'-Bi-9H-telluroxanthene?

- Methodological Answer : Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) simulations are used to model excited-state behavior, including thermally activated delayed fluorescence (TADF). For thioxanthene derivatives, calculations of spin-orbit coupling (SOC) and singlet-triplet energy gaps () have been critical for designing materials with efficient emission . Comparative analysis of frontier molecular orbitals (HOMO-LUMO) and spin densities (e.g., as in 9,9-dialkylthioxanthene systems ) can resolve structure-property relationships.

Q. What strategies address contradictions in reported electronic properties (e.g., redox potentials) of telluroxanthene derivatives?

- Methodological Answer : Systematic validation using:

- Cyclic Voltammetry (CV) : Reproducibility checks under standardized conditions (e.g., 0.1 M TBAPF in anhydrous THF) to measure oxidation/reduction potentials .

- Spectroelectrochemistry : Correlating electrochemical data with UV-vis absorption changes during redox events.

- Cross-Study Comparisons : Meta-analysis of literature data to identify solvent- or substituent-dependent trends .

Q. What advanced polymerization techniques apply to telluroxanthene-based materials for optoelectronic applications?

- Methodological Answer : Solid-state polymerization triggered by swift heavy ion (SHI) irradiation has been used for 9,9'-spirobi[9H-fluorene] derivatives to form conductive nanowires. Key parameters include ion energy (e.g., 15 MeV/u) and fluence (10 ions/cm), which induce cross-linking without degrading the π-conjugated backbone . Post-polymerization characterization via AFM and conductivity measurements is essential.

Q. How to quantify trace impurities in 9,9'-Bi-9H-telluroxanthene samples for high-purity applications?

- Methodological Answer :

- GC-MS : Quantification with a limit of detection (LOD) of 0.01 mg/kg using inert vial sampling and in-house calibration protocols .

- HPLC-PDA : Reversed-phase chromatography (C18 column) with UV detection at 254 nm for identifying aromatic byproducts .

- Elemental Analysis : Combustion analysis for tellurium content to verify stoichiometry.

Data Analysis & Critical Evaluation

Q. How should researchers handle contradictory spectroscopic or crystallographic data in telluroxanthene studies?

- Methodological Answer :

- Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of deviations in bond lengths or spectral peaks .

- Crystallographic Reanalysis : Use software like Olex2 or SHELXL to reprocess raw diffraction data and check for refinement errors .

- Peer Validation : Cross-check results with independent labs using identical synthetic batches.

Q. What statistical methods are appropriate for analyzing structure-activity relationships in telluroxanthene derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.